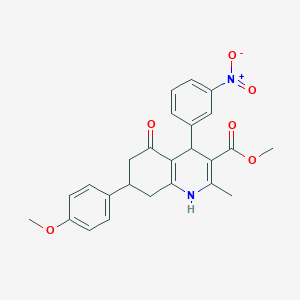
2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in the body. It is a derivative of salicylic acid and was first synthesized in 1969. Diflunisal is a white crystalline powder that is insoluble in water and has a melting point of 210-215°C.
Wirkmechanismus
2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one works by inhibiting the production of prostaglandins, which are chemical messengers that cause pain and inflammation in the body. It does this by blocking the activity of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1, a cytokine that is involved in the inflammatory response. It has also been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one has several advantages for use in laboratory experiments. It is stable and has a long shelf life, making it easy to store and transport. It is also relatively inexpensive compared to other NSAIDs. However, diflunisal has some limitations. It is insoluble in water, which can make it difficult to dissolve in aqueous solutions. It also has a low bioavailability, which means that only a small fraction of the drug is absorbed into the bloodstream.
Zukünftige Richtungen
There are several future directions for research on diflunisal. One area of interest is the potential use of diflunisal in the treatment of Alzheimer's disease. 2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one has been shown to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the development of new formulations of diflunisal that improve its solubility and bioavailability. Finally, there is interest in the use of diflunisal as a tool for studying the role of prostaglandins in various physiological processes.
Synthesemethoden
2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one can be synthesized by reacting salicylic acid with difluoromethyl ketone in the presence of a base such as sodium hydroxide. The reaction results in the formation of diflunisal and water. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethyl)-2-hydroxy-6-methoxy-2,3-dihydro-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has been used to treat a variety of conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-6-methoxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-6-2-3-9-7(4-6)8(14)5-11(15,17-9)10(12)13/h2-4,10,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJXMCLPVAXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)

![methyl 4-(4-{[isopropyl(2-methoxyethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4929138.png)

![N-[2-(1H-imidazol-4-yl)ethyl]cyclooctanamine](/img/structure/B4929145.png)
![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)
![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)
![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)